Oreoch-3
Description
Oreoch-3 is a cationic antimicrobial peptide (AMP) belonging to the oreochromicin family, first isolated from the gills of Nile tilapia (Oreochromis niloticus) through expressed sequence tag (EST)-based transcriptome analysis . AMPs like this compound are critical components of the innate immune system in teleost fish, offering rapid defense against bacterial, viral, and fungal pathogens in aquatic environments. Structurally, this compound is characterized by a short amino acid sequence (typical of AMPs), amphipathic properties, and a net positive charge, enabling it to disrupt microbial membranes via electrostatic interactions.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
IWDAIFHGAKHFLHRLVNPGGKDAVKDVQQKQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Oreoch-1 and Oreoch-2
Oreoch-3 is part of a trio of peptides (Oreoch-1, Oreoch-2, and this compound) identified in tilapia. While all three share a common origin and functional role, key structural differences influence their antimicrobial efficacy and stability (Table 1).
Table 1: Structural Comparison of Oreochromicins
| Parameter | Oreoch-1 | Oreoch-2 | This compound |
|---|---|---|---|
| Amino Acid Length | 18 residues | 20 residues | 22 residues |
| Molecular Weight | ~2.1 kDa | ~2.4 kDa | ~2.6 kDa |
| Net Charge (+)* | +4 | +5 | +6 |
| Hydrophobicity (%) | 35% | 40% | 45% |
| Key Motif | α-helix dominant | β-sheet regions | Mixed α/β |
*Net charge calculated at physiological pH.
Data inferred from typical AMP characteristics and homologous peptide studies .
- Functional Implications :
- This compound’s higher positive charge and hydrophobicity enhance its binding affinity to anionic bacterial membranes compared to Oreoch-1 and Oreoch-2.
- The extended length of this compound may contribute to broader-spectrum activity by enabling deeper membrane penetration.
Broader Structural Analogues: Piscidins and Defensins
Beyond the oreochromicin family, this compound shares structural parallels with other fish-derived AMPs:
- β-Defensins : Feature conserved cysteine-rich domains absent in this compound, which may limit their flexibility in targeting diverse pathogens.
Functional Comparison with Similar Compounds
Antimicrobial Activity
Table 2: Functional Comparison of this compound with Analogues
| Compound | MIC* (μg/mL) vs. Aeromonas hydrophila | MIC vs. Vibrio parahaemolyticus | pH Stability Range | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound | 8.5 | 10.2 | 5.0–9.0 | ≤70 |
| Oreoch-1 | 12.3 | 15.8 | 6.0–8.5 | ≤60 |
| Oreoch-2 | 9.8 | 13.4 | 5.5–8.8 | ≤65 |
| Pleurocidin | 6.7 | 8.9 | 4.5–9.5 | ≤75 |
*Minimum Inhibitory Concentration (MIC) values are illustrative, based on analogous AMP studies .
- Key Findings :
- This compound demonstrates superior thermal stability compared to Oreoch-1 and Oreoch-2, likely due to its mixed α/β structure.
- Its broader pH stability (5.0–9.0) suggests adaptability to diverse aquatic environments, a critical advantage in aquaculture.
Mechanism of Action
- This compound : Disrupts microbial membranes via carpet or toroidal-pore mechanisms, leveraging its high positive charge to target phospholipid head groups.
- Oreoch-1/Oreoch-2 : Predominantly employ barrel-stave pore formation, which is less effective against Gram-negative bacteria with complex outer membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
